molecular formula C11H10O5S B13987424 4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate CAS No. 62113-91-1

4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate

Katalognummer: B13987424
CAS-Nummer: 62113-91-1
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: LSZJXPJUJABHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzopyran ring system with a methanesulfonate group attached at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-6-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2H-1-benzopyran-6-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanesulfonate group at the 6th position differentiates it from other coumarin derivatives, influencing its reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

62113-91-1

Molekularformel

C11H10O5S

Molekulargewicht

254.26 g/mol

IUPAC-Name

(4-methyl-2-oxochromen-6-yl) methanesulfonate

InChI

InChI=1S/C11H10O5S/c1-7-5-11(12)15-10-4-3-8(6-9(7)10)16-17(2,13)14/h3-6H,1-2H3

InChI-Schlüssel

LSZJXPJUJABHKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.